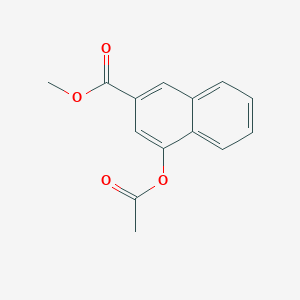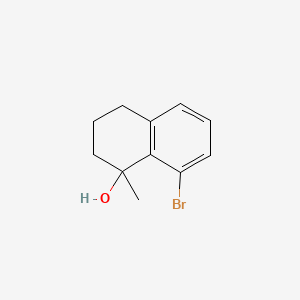![molecular formula C15H12ClN3O B13936878 n-[2-(3-Chlorophenyl)benzoxazol-6-yl]acetamidine](/img/structure/B13936878.png)
n-[2-(3-Chlorophenyl)benzoxazol-6-yl]acetamidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of n-[2-(3-Chlorophenyl)benzoxazol-6-yl]acetamidine typically involves the reaction of 2-aminophenol with aldehydes to produce 2-aryl benzoxazole derivatives . The reaction conditions often include the use of catalysts such as pent-ethylene diammonium pentachloro bismuth under solvent-free conditions at room temperature .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.
化学反応の分析
Types of Reactions: n-[2-(3-Chlorophenyl)benzoxazol-6-yl]acetamidine undergoes various chemical reactions, including:
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoxazole derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.
科学的研究の応用
Chemistry: n-[2-(3-Chlorophenyl)benzoxazol-6-yl]acetamidine is used as an intermediate in the synthesis of various benzoxazole derivatives, which are important in the development of new chemical entities with potential biological activities .
Biology: In biological research, this compound is studied for its potential antimicrobial, antifungal, and anticancer activities . It has shown promising results in vitro against various bacterial and fungal strains, as well as cancer cell lines.
Medicine: The compound is being explored for its potential use in medicinal chemistry, particularly in the development of new drugs targeting specific biological pathways .
Industry: In the industrial sector, this compound is used in the production of advanced materials and as a precursor for the synthesis of other complex molecules .
作用機序
The mechanism of action of n-[2-(3-Chlorophenyl)benzoxazol-6-yl]acetamidine involves its interaction with specific molecular targets and pathways. For instance, benzoxazole derivatives are known to inhibit various enzymes and receptors, leading to their biological effects . The exact molecular targets and pathways for this compound are still under investigation, but it is believed to interact with key proteins involved in cell cycle regulation and apoptosis .
類似化合物との比較
N-(1,3-benzothiazole-2-yl)-2-chloroacetamide: This compound is similar in structure and is used in the synthesis of benzothiazole derivatives with potential anti-tubercular activity.
N-1,3-benzoxazol-2yl benzene sulfonamides: These compounds are used as inhibitors of the inhA enzyme and Mycobacterium tuberculosis growth.
Uniqueness: n-[2-(3-Chlorophenyl)benzoxazol-6-yl]acetamidine is unique due to its specific substitution pattern on the benzoxazole ring, which imparts distinct biological activities and chemical reactivity. This uniqueness makes it a valuable compound for research and development in various scientific fields.
特性
分子式 |
C15H12ClN3O |
|---|---|
分子量 |
285.73 g/mol |
IUPAC名 |
N'-[2-(3-chlorophenyl)-1,3-benzoxazol-6-yl]ethanimidamide |
InChI |
InChI=1S/C15H12ClN3O/c1-9(17)18-12-5-6-13-14(8-12)20-15(19-13)10-3-2-4-11(16)7-10/h2-8H,1H3,(H2,17,18) |
InChIキー |
ITUBSQWZPUDQHD-UHFFFAOYSA-N |
正規SMILES |
CC(=NC1=CC2=C(C=C1)N=C(O2)C3=CC(=CC=C3)Cl)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2-Amino-2-methylpropyl)[(6-chloropyridin-3-YL)methyl]amine](/img/structure/B13936802.png)
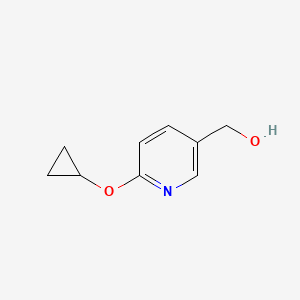
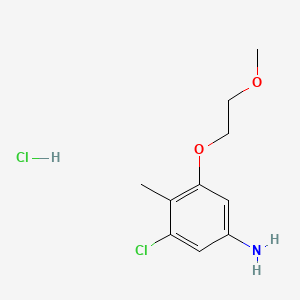
![cis-1-Benzyl-5-ethoxycarbonylhexahydropyrrolo[3,4-b]pyrrole](/img/structure/B13936815.png)



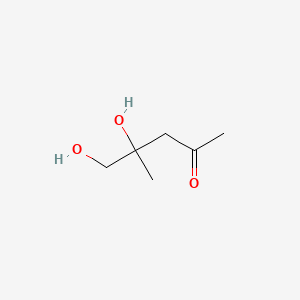
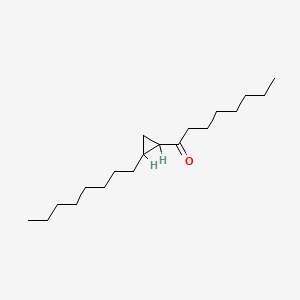
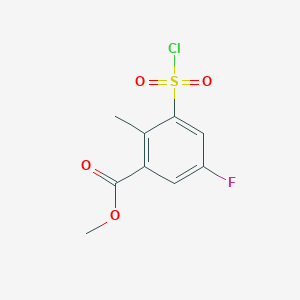
![1-[4-Amino-2-(prop-2-en-1-ylamino)-1,3-thiazol-5-yl]-2,2-dimethylpropan-1-one](/img/structure/B13936852.png)

